molecular formula C16H22N2O4 B13395433 (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13395433
M. Wt: 306.36 g/mol
InChI Key: VMQFAQIIPUWOGG-UHFFFAOYSA-N
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Description

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common approach is the use of the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group . The reaction conditions often require the presence of zinc and acetic acid as catalysts, and the reaction proceeds at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is also a critical factor, and industrial methods may employ continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyridin-4-ylmethyl group can be reduced to a piperidine derivative.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and free amines, which can be further functionalized for various applications.

Scientific Research Applications

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and pyridin-4-ylmethyl group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxylic acid
  • (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxylic acid

Uniqueness

The unique feature of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid is the position of the pyridin-4-ylmethyl group, which can significantly influence its binding affinity and selectivity towards biological targets. This positional isomerism can lead to differences in biological activity and chemical reactivity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-12(9-13(18)14(19)20)8-11-4-6-17-7-5-11/h4-7,12-13H,8-10H2,1-3H3,(H,19,20)

InChI Key

VMQFAQIIPUWOGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=NC=C2

Origin of Product

United States

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